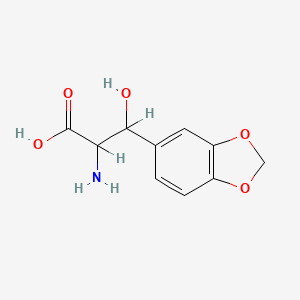

3-(1,3-Benzodioxol-5-yl)serine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNECLCOECOXTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56672-56-1 | |

| Record name | 3,4-Methylenedioxyphenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056672561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-METHYLENEDIOXYPHENYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P6AQ75H63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 1,3 Benzodioxol 5 Yl Serine and Its Stereoisomers

Chemo- and Regioselective Synthesis Strategies for 3-(1,3-Benzodioxol-5-yl)serine

The construction of this compound necessitates precise control over the formation of the carbon-carbon bond between the α-carbon of a glycine (B1666218) equivalent and the aldehyde carbon of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), the logical precursor to the 1,3-benzodioxol-5-yl group. Chemo- and regioselectivity are paramount in these syntheses to ensure the desired connectivity and avoid side reactions.

Development and Refinement of Multi-Step Synthetic Routes

Multi-step syntheses are often required to achieve the target molecule with the desired purity and stereochemistry. A common and effective strategy involves the aldol-type condensation of a glycine enolate equivalent with piperonal. This approach builds the carbon skeleton of this compound in a convergent manner.

A representative multi-step route can be conceptualized as follows:

Preparation of a Glycine Nucleophile: A protected glycine derivative is used to generate a stabilized carbanion (enolate). Common protecting groups for the amino function include benzophenone (B1666685) imine (Schiff base) or N-acyl groups, which enhance the acidity of the α-protons.

Aldol (B89426) Condensation: The glycine enolate is then reacted with piperonal. This crucial carbon-carbon bond-forming step is typically carried out in the presence of a suitable base and under controlled temperature conditions to favor the desired aldol adduct.

Deprotection: The protecting groups on the amino and carboxyl functionalities are subsequently removed to yield this compound.

The refinement of these routes has focused on improving yields, minimizing side products, and developing milder reaction conditions to ensure the stability of the 1,3-benzodioxole (B145889) ring, which can be sensitive to harsh acidic or oxidative conditions.

Exploration of Novel Precursor Compounds and Reaction Conditions

Research in this area has explored various glycine precursors to optimize reactivity and selectivity. For instance, the use of silyl (B83357) enol ethers of glycine esters in Mukaiyama-type aldol additions offers an alternative to traditional enolates, often providing cleaner reactions and better control.

The choice of reaction conditions is critical for the success of these syntheses. Key parameters that are often optimized include:

Base: The choice of base for the deprotonation of the glycine precursor can influence the regioselectivity and the geometry of the resulting enolate, which in turn can affect the diastereoselectivity of the aldol reaction. Common bases include lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), and non-ionic bases like DBU.

Solvent: The polarity and coordinating ability of the solvent can impact the aggregation state and reactivity of the enolate. Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane (B109758) are frequently employed.

Temperature: Low temperatures (e.g., -78 °C) are often necessary to control the reactivity of the enolate and prevent side reactions, thereby enhancing the chemo- and regioselectivity of the aldol condensation.

| Precursor Type | Condensation Partner | Key Reaction Conditions | Typical Outcome |

| N-Benzophenone glycinate | Piperonal | LDA, THF, -78 °C | Formation of the β-hydroxy-α-amino acid backbone |

| Glycine silyl ketene (B1206846) acetal | Piperonal | Lewis Acid (e.g., TiCl4), CH2Cl2, -78 °C | Mukaiyama aldol addition product |

| N-Acyl-2-oxazolidinone | Piperonal | NaHMDS, THF, -78 °C | Aldol adduct with potential for stereocontrol |

Stereoselective and Asymmetric Synthesis of this compound

The biological activity of this compound is intrinsically linked to its stereochemistry, as it possesses two chiral centers at the α- and β-carbons. Consequently, the development of stereoselective and asymmetric synthetic methods is of utmost importance to access enantiomerically pure stereoisomers (e.g., D-erythro, L-erythro, D-threo, and L-threo).

Chiral Auxiliary-Mediated Approaches in Chemical Compound Formation

One of the most reliable strategies for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the glycine precursor to direct the stereochemical outcome of the aldol condensation with piperonal. After the reaction, the auxiliary can be cleaved and ideally recovered.

Prominent examples of chiral auxiliaries applicable to the synthesis of this compound include:

Evans' Oxazolidinones: N-glycyl oxazolidinones, derived from chiral amino alcohols, can be deprotonated to form a chiral enolate. The subsequent reaction with piperonal proceeds with high diastereoselectivity, dictated by the steric hindrance of the auxiliary.

Schöllkopf's Bis-lactim Ether: This chiral glycine equivalent, derived from valine and glycine, allows for highly diastereoselective additions to aldehydes like piperonal.

Pseudoephedrine Glycinamide: Amides derived from pseudoephedrine and glycine have been shown to undergo highly diastereoselective aldol additions to afford syn-β-hydroxy-α-amino acid derivatives.

The diastereoselectivity of these reactions is often high, allowing for the separation of the desired diastereomer, which upon removal of the auxiliary, yields an enantiomerically enriched form of this compound.

| Chiral Auxiliary | Glycine Derivative | Aldehyde | Typical Diastereomeric Ratio (syn:anti) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-Glycyloxazolidinone | Aromatic Aldehydes | >95:5 |

| (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | Bis-lactim ether of Gly-Ala | Aromatic Aldehydes | >90:10 |

| (1R,2R)-Pseudoephedrine | Glycinamide | Aromatic Aldehydes | >98:2 (for syn) |

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it requires only a catalytic amount of a chiral molecule to generate a large quantity of enantiomerically enriched product. For the synthesis of this compound, several catalytic strategies can be envisioned:

Chiral Lewis Acid Catalysis: In the context of Mukaiyama aldol reactions, a chiral Lewis acid can coordinate to piperonal, rendering one of its faces more susceptible to nucleophilic attack by the silyl enol ether of a glycine derivative.

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze the direct asymmetric aldol reaction between a ketone (acting as a glycine surrogate after in situ enamine formation) and piperonal.

Asymmetric Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be employed to generate and control the reactivity of a glycine enolate in a biphasic system, leading to enantioselective addition to piperonal.

These catalytic methods are at the forefront of modern organic synthesis and offer the potential for highly efficient and scalable routes to enantiopure this compound.

Diastereoselective Synthetic Pathways and Control

Beyond the initial carbon-carbon bond formation, diastereoselectivity can also be controlled in subsequent steps. For instance, the reduction of a β-keto-α-amino ester precursor of this compound can be performed diastereoselectively. The stereochemical outcome of the reduction of the ketone to a hydroxyl group can be influenced by the existing stereocenter at the α-carbon and the choice of reducing agent.

Furthermore, enzymatic approaches have emerged as powerful tools for stereoselective synthesis. Threonine aldolases, for example, can catalyze the reversible aldol addition of glycine to a wide range of aldehydes, including those with aromatic substituents. By selecting an appropriate aldolase (B8822740), it is possible to favor the formation of a specific diastereomer of this compound with high enantiomeric excess.

The control over diastereoselectivity is crucial for obtaining a single, well-defined stereoisomer of the target compound, which is often a prerequisite for its evaluation in biological systems.

Biocatalytic and Enzymatic Approaches to this compound Synthesis

The use of biocatalysis in organic synthesis has gained significant traction as a powerful tool for creating complex molecules with high selectivity under mild, environmentally friendly conditions. nih.gov The enzymatic synthesis of β-hydroxy-α-amino acids, such as this compound, offers a sustainable alternative to traditional chemical methods, which often require harsh reaction conditions and complex stereocontrol strategies. nih.govastrazeneca.com Key enzyme classes, including aldolases and transaminases, have been instrumental in developing biocatalytic routes to these valuable compounds.

Enzyme Discovery and Engineering for Serine Derivative Production

The synthesis of this compound via biocatalysis typically involves the aldol addition of glycine to 3,4-methylenedioxybenzaldehyde. Threonine aldolases (TAs) are a class of enzymes that have shown great promise for this transformation. nih.gov These enzymes catalyze the reversible carbon-carbon bond formation between glycine and an aldehyde, demonstrating high stereocontrol at the α-carbon. nih.govresearchgate.net

However, the efficiency and stereoselectivity of wild-type TAs with bulky aromatic aldehydes like 3,4-methylenedioxybenzaldehyde can be limited. nih.gov To overcome these limitations, protein engineering strategies, including rational design and directed evolution, have been employed to develop TA variants with enhanced catalytic activity and improved diastereoselectivity. nih.govnih.gov For instance, mutations in the active site of L-threonine aldolase from Aeromonas jandaei have been shown to enlarge the substrate-binding pocket, leading to improved accommodation of aromatic aldehydes and enhanced catalytic efficiency. nih.gov

Another class of enzymes, serine hydroxymethyltransferases (SHMTs), also catalyzes the condensation of glycine with aldehydes. google.comgoogle.comnd.edu While their natural role involves the transfer of a one-carbon unit, they have been successfully used for the synthesis of various β-hydroxy-α-amino acids, including those derived from aromatic aldehydes. google.comgoogle.com

Furthermore, the discovery of novel amino acid hydroxylases offers an alternative enzymatic route. These enzymes can introduce a hydroxyl group into an amino acid backbone with high regio- and stereoselectivity. nih.gov While specific examples for this compound are not yet prevalent in the literature, the ongoing discovery and engineering of these enzymes could provide future biocatalytic pathways.

The following table summarizes key enzymes and engineered variants used in the synthesis of β-hydroxy-α-amino acids from aromatic aldehydes, which are relevant for the production of this compound.

| Enzyme | Source Organism | Engineering Strategy | Key Improvements | Substrate Example | Reference |

|---|---|---|---|---|---|

| L-Threonine Aldolase (LTA) | Aeromonas jandaei | Site-directed mutagenesis | Increased catalytic efficiency and altered diastereoselectivity | Benzaldehyde (B42025) | nih.gov |

| L-Threonine Aldolase (LTA) | Neptunomonas marine | Rational design and directed evolution | Improved diastereoselectivity and activity for benzaldehyde derivatives | Benzaldehyde derivatives | biorxiv.org |

| Fructose-6-phosphate (B1210287) Aldolase (FSA) | Escherichia coli | Minimalist protein engineering (e.g., L107A/L163A) | Broadened substrate scope for various nucleophiles | Aromatic and aliphatic aldehydes | acs.org |

| 2-Deoxyribose-5-phosphate Aldolase (DERA) | Various | Rational engineering | Enhanced activity for sequential aldol condensations | Acetaldehyde | nih.gov |

Mechanistic Investigations of Biocatalyzed Synthesis Pathways

The enzymatic synthesis of this compound through aldol addition follows well-studied catalytic mechanisms. Threonine aldolases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, play a crucial role in this process. researchgate.net The catalytic cycle begins with the formation of an external aldimine (Schiff base) between the amino group of glycine and the PLP cofactor. This is followed by the abstraction of the α-proton of glycine by a basic residue in the active site, generating a nucleophilic glycine enolate equivalent. This intermediate then attacks the carbonyl carbon of 3,4-methylenedioxybenzaldehyde. Subsequent hydrolysis of the resulting Schiff base releases the product, this compound, and regenerates the PLP cofactor for the next catalytic cycle. researchgate.net The stereochemical outcome of the reaction is determined by the specific orientation of the substrates within the enzyme's active site.

Class I aldolases, such as fructose-6-phosphate aldolase (FSA), utilize a different mechanism involving the formation of a Schiff base between a catalytic lysine (B10760008) residue in the active site and the donor substrate (in this case, a glycine equivalent). rsc.org This leads to the formation of a reactive enamine intermediate, which then attacks the aldehyde acceptor. Hydrolysis of the resulting imine releases the product. rsc.org

Computational studies have been instrumental in elucidating the intricate details of these reaction mechanisms, providing insights into the transition states and the roles of key active site residues in catalysis and stereocontrol. researchgate.net These mechanistic understandings are vital for the rational design of more efficient and selective enzyme variants.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles is paramount in developing sustainable and environmentally benign synthetic routes to fine chemicals and pharmaceuticals. astrazeneca.com The synthesis of this compound can be significantly improved by incorporating these principles, focusing on atom economy, the use of safer solvents, and the development of sustainable catalytic systems.

Atom-Economical and Solvent-Free Methodologies

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.org The enzymatic aldol addition of glycine to 3,4-methylenedioxybenzaldehyde to form this compound is an excellent example of an atom-economical reaction. As an addition reaction, it has a theoretical atom economy of 100%, meaning that all the atoms of the reactants are incorporated into the desired product, with no byproducts formed. This inherent efficiency minimizes waste at the molecular level.

Development of Sustainable Catalytic Systems

The use of enzymes as catalysts is a cornerstone of green chemistry. astrazeneca.com Biocatalysts are derived from renewable resources, are biodegradable, and operate under mild conditions, thereby reducing energy consumption and the formation of hazardous byproducts. semanticscholar.org The enzymes employed in the synthesis of this compound, such as threonine aldolases and serine hydroxymethyltransferases, are prime examples of sustainable catalysts.

To further enhance the sustainability of these processes, enzyme immobilization is a widely adopted strategy. Immobilizing enzymes on solid supports allows for their easy separation from the reaction mixture and subsequent reuse over multiple reaction cycles. This not only improves the economic viability of the process but also reduces the environmental footprint associated with catalyst production.

In addition to biocatalysts, the development of recoverable and reusable chemical catalysts that can perform similar transformations under green conditions is an active area of research. For instance, polymer-supported catalysts have been developed for the allylation of aldehydes and imines, demonstrating the potential for creating sustainable catalytic systems for C-C bond-forming reactions. nih.gov The application of such principles to the synthesis of this compound could lead to even more environmentally friendly manufacturing processes.

Mechanistic Organic Chemistry and Reaction Dynamics of 3 1,3 Benzodioxol 5 Yl Serine

Elucidation of Intramolecular and Intermolecular Reaction Mechanisms

The reactivity of 3-(1,3-Benzodioxol-5-yl)serine is profoundly influenced by the electronic nature of the 1,3-benzodioxole (B145889) (or piperonyl) group and its spatial relationship with the reactive centers of the serine moiety.

Influence of the 1,3-Benzodioxol-5-yl Moiety on Serine Backbone Reactivity

The 1,3-benzodioxole ring is an electron-donating group, a property that enhances the nucleophilicity of the adjacent aromatic ring. This electronic characteristic plays a crucial role in electrophilic aromatic substitution reactions, facilitating intramolecular cyclization reactions that are key to the synthesis of complex heterocyclic systems. The electron-rich nature of the benzodioxole ring can stabilize carbocationic intermediates formed at the benzylic position, thereby influencing the rates and pathways of reactions involving the serine side chain.

Neighboring group participation, or anchimeric assistance, from the 1,3-benzodioxole ring can also be a significant factor in the reactivity of the serine backbone. dalalinstitute.comlibretexts.org The oxygen lone pairs or the π-electrons of the aromatic system can interact with the electrophilic center of the serine side chain, leading to accelerated reaction rates and retention of stereochemistry in nucleophilic substitution reactions. scribd.com This phenomenon is particularly relevant in solvolysis reactions or in the formation of cyclic intermediates. The electronic properties of the 1,3-benzodioxole moiety, characterized by the anomeric effect, contribute to a puckered conformation of the five-membered dioxole ring, which can influence the stereochemical outcome of reactions at the serine backbone. researchgate.net

Studies of Rearrangement and Cyclization Pathways Involving the Chemical Compound

Derivatives of this compound are valuable precursors for the synthesis of isoquinoline alkaloids and other complex nitrogen-containing heterocycles through various cyclization reactions. Two prominent examples of such transformations are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. Derivatives of this compound can be converted to the corresponding β-(1,3-benzodioxol-5-yl)ethylamines, which can then undergo diastereoselective Pictet-Spengler reactions to yield chiral tetrahydroisoquinolines. The stereochemistry of the newly formed chiral center at C-1 of the isoquinoline ring is influenced by the existing chirality of the serine-derived backbone. mdpi.com

The Bischler-Napieralski reaction provides another route to isoquinoline derivatives through the cyclization of N-acyl-β-arylethylamines using a dehydrating agent. Amide derivatives of this compound can serve as substrates for this reaction, leading to the formation of 3,4-dihydroisoquinolines. Subsequent reduction can then afford the corresponding tetrahydroisoquinolines. The electron-rich nature of the 1,3-benzodioxole ring facilitates the intramolecular electrophilic aromatic substitution step in this reaction sequence. nih.gov

Recent studies have also explored intramolecular cyclization/Povarov reaction cascades for the one-pot synthesis of polycyclic quinolines, demonstrating the versatility of such intramolecular processes. rsc.org

Role of this compound as a Chiral Building Block

The inherent chirality of this compound, derived from the natural amino acid serine, makes it a valuable chiral building block for the synthesis of enantiomerically pure organic molecules, including a variety of alkaloids and other biologically active compounds. researchgate.netnih.govsemanticscholar.org

Investigations of Nucleophilic and Electrophilic Reactivity in Complex Molecule Synthesis

The functional groups present in this compound—the amino, carboxyl, and hydroxyl groups—offer multiple sites for nucleophilic and electrophilic transformations. The amino group can act as a nucleophile in reactions such as acylation and alkylation, while the carboxyl group can be activated to participate in esterification and amidation reactions. The hydroxyl group can also serve as a nucleophile or be converted into a good leaving group for substitution reactions.

In the context of complex molecule synthesis, derivatives of this compound can be employed in diastereoselective aldol (B89426) reactions. By converting the amino acid into a chiral auxiliary, such as an oxazolidinone, it can direct the stereochemical outcome of the addition of an enolate to an aldehyde, leading to the formation of new stereocenters with high levels of control. mdpi.comresearchgate.net

The following table provides a hypothetical representation of the diastereoselectivity that could be achieved in an aldol reaction using a chiral auxiliary derived from this compound, based on general principles of asymmetric synthesis.

| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde (B42025) | TiCl₄ | 95:5 |

| Isobutyraldehyde | Sn(OTf)₂ | 92:8 |

| Acetaldehyde | B(OTf)₃ | 98:2 |

This table is illustrative and based on typical outcomes for similar chiral auxiliaries in aldol reactions.

Application in Asymmetric Transformations and Chirality Transfer Studies

A key application of this compound in asymmetric synthesis is its use in chirality transfer reactions. The existing stereocenter in the serine backbone can be used to control the formation of new stereocenters in the molecule. For instance, in the synthesis of chiral 1-substituted tetrahydroisoquinolines, an intramolecular 1,3-chirality transfer reaction can be employed. figshare.comnih.gov In such a reaction, a chiral amino alcohol derived from this compound can undergo a Lewis acid-catalyzed cyclization where the stereochemistry of the starting material dictates the stereochemistry of the product.

The efficiency of chirality transfer is often dependent on the reaction conditions and the nature of the catalyst. The table below illustrates potential outcomes for a hypothetical intramolecular 1,3-chirality transfer reaction to form a chiral tetrahydroisoquinoline.

| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Bi(OTf)₃ | CH₂Cl₂ | 0 | 85 | 96 |

| Sc(OTf)₃ | Toluene | 25 | 78 | 92 |

| In(OTf)₃ | CH₃CN | 0 | 81 | 94 |

This table is a hypothetical representation based on known 1,3-chirality transfer reactions.

Photochemical and Thermochemical Transformations

The study of photochemical and thermochemical transformations of this compound is an area of interest for understanding its stability and potential for light- or heat-induced reactions.

The 1,3-benzodioxole moiety is known to be photochemically active and can participate in various photoreactions. For instance, derivatives of 1,3-benzodioxole can undergo photochemical cycloaddition reactions. While specific studies on this compound are limited, analogous systems suggest the potential for intramolecular [2+2] cycloadditions or other photochemically induced cyclizations.

Thermochemical transformations, such as thermal degradation, can provide insights into the stability of the molecule and the potential byproducts formed at elevated temperatures. Studies on the thermal decomposition of serine and its derivatives indicate that decarboxylation and deamination are common degradation pathways. researchgate.net For this compound, thermal analysis would likely reveal a decomposition profile influenced by the additional aromatic moiety. The thermal degradation of related ester derivatives has been shown to involve isomerization, dechlorination (if applicable), and deacylation reactions. nih.gov

Reaction Kinetics and Energy Transfer Studies

Comprehensive searches of available scientific literature did not yield specific studies on the reaction kinetics and energy transfer of this compound. While research exists on the synthesis and biological activities of various 1,3-benzodioxole derivatives, detailed kinetic analyses, including the determination of rate constants, activation energies, and energy transfer mechanisms for this particular serine derivative, are not documented in the reviewed sources.

General principles of organic reaction kinetics suggest that the reactivity of this compound would be influenced by its structural components: the serine backbone and the 1,3-benzodioxole moiety. The amino and carboxylic acid groups of the serine portion can participate in acid-base catalysis and nucleophilic reactions, while the benzodioxole ring can undergo electrophilic aromatic substitution. However, without experimental data, any discussion of specific reaction rates or energy transfer pathways remains speculative.

Mechanistic Analysis of Excited State Reactivity

There is a notable absence of published research specifically investigating the excited state reactivity of this compound. Studies on the photophysical and photochemical properties of this compound, which would be essential for a mechanistic analysis of its behavior upon electronic excitation, were not found in the surveyed literature.

A theoretical analysis would involve considering the electronic transitions of the 1,3-benzodioxole chromophore. Upon absorption of ultraviolet light, this moiety would be promoted to an excited singlet state. The subsequent fate of this excited state could involve several photophysical processes, such as fluorescence, intersystem crossing to a triplet state, or non-radiative decay. Photochemical reactions from these excited states could include, but are not limited to, electron transfer, hydrogen atom transfer, or cycloaddition reactions. The presence of the serine side chain could influence these processes by providing pathways for intramolecular quenching or reaction. However, without experimental evidence from techniques like steady-state and time-resolved spectroscopy, any proposed mechanism for the excited state reactivity of this compound would be unsubstantiated.

Derivatization, Analog Synthesis, and Structure Reactivity/selectivity Relationship Studies

Synthesis of Novel Derivatives of 3-(1,3-Benzodioxol-5-yl)serine

The synthesis of novel derivatives of this compound can be approached by modifying its three main structural components: the amino terminus, the carboxyl terminus, and the benzodioxole ring. These modifications are crucial for developing a library of compounds with diverse properties.

The presence of amino and carboxyl groups in this compound offers versatile opportunities for derivatization. Standard peptide coupling techniques can be employed to form amide bonds at either terminus.

Amino Terminus Modifications: The primary amine can be acylated to introduce a variety of functional groups. For instance, reaction with acid chlorides or anhydrides can yield N-acyl derivatives. Reductive amination with aldehydes or ketones can produce N-alkyl or N-aryl derivatives.

N-Acetylation: Introduction of an acetyl group can alter the polarity and hydrogen bonding capability of the amino terminus.

N-Benzoylation: The incorporation of a benzoyl group can introduce aromatic interactions and increase lipophilicity.

Peptide Coupling: The amino group can be coupled with other amino acids or peptides to generate dipeptides or larger peptide structures.

Carboxyl Terminus Modifications: The carboxylic acid functionality can be converted into esters, amides, or reduced to an alcohol.

Esterification: Reaction with various alcohols under acidic conditions can yield a range of esters, which can modulate the compound's solubility and pharmacokinetic properties.

Amidation: Coupling with amines, facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC), can produce a diverse set of amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol, significantly altering the molecule's chemical nature.

| Modification Site | Reaction Type | Potential Reagents | Resulting Derivative |

| Amino Terminus | N-Acetylation | Acetic Anhydride, Acetyl Chloride | N-acetyl-3-(1,3-benzodioxol-5-yl)serine |

| Amino Terminus | N-Alkylation | Alkyl Halide, Aldehyde/Ketone (Reductive Amination) | N-alkyl-3-(1,3-benzodioxol-5-yl)serine |

| Carboxyl Terminus | Esterification | Alcohol, Acid Catalyst | This compound Ester |

| Carboxyl Terminus | Amidation | Amine, DCC | This compound Amide |

The benzodioxole ring is another key site for modification. Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the aromatic portion of the ring system. The positions available for substitution are influenced by the directing effects of the existing substituents.

Common functionalization strategies include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Halogenated derivatives can serve as intermediates for further cross-coupling reactions.

Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group, which can be subsequently reduced to an amino group, providing a handle for further derivatization.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic ring, although the reaction conditions must be carefully controlled to avoid side reactions with the amino acid moiety.

The synthesis of various benzodioxole derivatives has been reported, showcasing the versatility of this scaffold in medicinal chemistry. For example, new 1,3-benzodioxole (B145889) derivatives have been prepared using Suzuki-Miyaura coupling reactions, demonstrating the potential for creating carbon-carbon bonds and introducing diverse aryl or heteroaryl substituents. researchgate.net

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis and characterization of these stereoisomers are crucial for understanding their distinct three-dimensional structures and biological activities.

Stereoselective Synthesis: Asymmetric synthesis methods can be employed to selectively prepare a desired stereoisomer. This can involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials.

Chromatographic Separation: Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be used to separate racemic mixtures into their individual enantiomers.

Characterization: The absolute configuration of the stereoisomers can be determined using techniques such as X-ray crystallography and vibrational circular dichroism (VCD). Nuclear magnetic resonance (NMR) spectroscopy can also be used to distinguish between diastereomers.

Structure-Reactivity Relationship (SRR) Investigations for the Chemical Compound

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of this compound and its derivatives influences their chemical reactivity and selectivity in various reactions.

By systematically varying the substituents on the amino terminus, carboxyl terminus, and the benzodioxole ring, researchers can probe the electronic and steric effects on reaction outcomes. For example, the introduction of electron-withdrawing or electron-donating groups on the benzodioxole ring can influence the reactivity of the aromatic system in electrophilic substitution reactions.

| Derivative Type | Substituent Variation | Potential Impact on Reactivity |

| N-Acyl Derivatives | Vaying the acyl group (e.g., acetyl, trifluoroacetyl) | Alters the nucleophilicity of the nitrogen and the steric hindrance around it. |

| Benzodioxole Ring Derivatives | Introduction of electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups | Modifies the electron density of the aromatic ring, affecting its susceptibility to electrophilic attack. |

| Ester Derivatives | Varying the alcohol moiety (e.g., methyl, ethyl, benzyl) | Influences the steric and electronic environment of the carbonyl group, affecting its reactivity towards nucleophiles. |

Quantitative structure-reactivity relationship (QSRR) models are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For this compound derivatives, QSRR studies could involve:

Descriptor Calculation: Calculating a range of descriptors for each derivative, including electronic (e.g., Hammett constants), steric (e.g., Taft steric parameters), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to develop a mathematical equation that relates the descriptors to a measure of reactivity (e.g., reaction rate constant).

Model Validation: Validating the model using internal and external validation techniques to ensure its predictive power.

Such QSRR models can be valuable tools for predicting the reactivity of new, unsynthesized derivatives and for guiding the design of compounds with desired reactivity profiles.

Principles of Modulating Chemical Selectivity in this compound Analogs

The chemical selectivity of a bioactive compound, its ability to interact with a specific target over others, is a cornerstone of modern therapeutic design. For analogs of this compound, modulating selectivity involves the strategic chemical modification of its core structure. The principles guiding these modifications are rooted in established medicinal chemistry tactics that alter a molecule's steric, electronic, and stereochemical properties to optimize its interaction with a desired biological target while minimizing engagement with off-targets. The structure of this compound offers several distinct regions for such derivatization: the serine backbone, the 1,3-benzodioxole aromatic ring system, and the inherent chirality of the molecule.

A primary strategy involves modifying the functional groups within the serine moiety—namely the carboxylic acid, the primary amine, and the hydroxyl group. Each of these groups can participate in crucial intermolecular interactions such as hydrogen bonding and ionic interactions within a protein's binding site. Altering these groups can dramatically influence binding affinity and selectivity. For example, converting the carboxylic acid to an ester or an amide can modify the molecule's polarity and hydrogen bonding capability, potentially favoring interaction with a less polar binding pocket over a highly polar one. Similarly, acylation of the amine group can introduce new steric features or interaction points that enhance selectivity for a specific target.

Another fundamental principle is the introduction of various substituents onto the 1,3-benzodioxole ring. The nature and position of these substituents can fine-tune the electronic and steric profile of the entire analog.

Electronic Effects: The addition of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methyl, methoxy) to the aromatic ring alters the molecule's electrostatic potential. This can enhance or diminish interactions with specific amino acid residues in a target protein, thereby modulating selectivity between different targets. mdpi.com

Steric Influence: Introducing sterically bulky groups can physically block an analog from fitting into a compact binding site, thus promoting selectivity for a target with a larger, more accessible pocket. mdpi.comnih.gov The location of the substituent is also critical, as modifications at different positions on the ring will orient differently within the three-dimensional space of a binding site. nih.gov

The impact of these modifications is often quantified by comparing the potency of analogs against different targets, with the goal of maximizing the selectivity index—the ratio of the potency for an off-target to the potency for the intended target.

The table below illustrates these principles with hypothetical data, demonstrating how systematic substitution on the benzodioxole ring could modulate selectivity between two distinct protein targets, Target X and Target Y.

| Analog ID | Substitution (R) on Benzodioxole Ring | Target X IC₅₀ (nM) [Hypothetical] | Target Y IC₅₀ (nM) [Hypothetical] | Selectivity Index (IC₅₀ Y / IC₅₀ X) |

|---|---|---|---|---|

| 1a (Parent) | H | 50 | 150 | 3 |

| 1b | 6-Cl (Electron-withdrawing) | 45 | 900 | 20 |

| 1c | 6-CH₃ (Electron-donating, Steric bulk) | 250 | 200 | 0.8 |

| 1d | 6-NO₂ (Strongly electron-withdrawing) | 80 | 5000 | 62.5 |

As shown in the hypothetical data, the addition of a chlorine atom (Analog 1b) or a nitro group (Analog 1d) could significantly increase selectivity for Target X over Target Y by diminishing affinity for Target Y. Conversely, adding a methyl group (Analog 1c) might decrease selectivity altogether.

Finally, stereochemistry is a critical determinant of selectivity. The this compound scaffold contains two chiral centers, meaning it can exist as four distinct stereoisomers. Since biological targets are themselves chiral, they often exhibit a high degree of stereospecificity. One stereoisomer may bind with high affinity to the desired target, while another may be inactive or bind preferentially to an off-target. Therefore, the synthesis of stereochemically pure analogs is a key strategy to maximize selectivity by ensuring that the precise three-dimensional arrangement of the pharmacophoric elements is optimized for the intended target.

Computational Chemistry and Molecular Modeling Investigations of 3 1,3 Benzodioxol 5 Yl Serine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, such as Density Functional Theory (DFT), provide a powerful lens through which to examine molecular orbitals, reactivity, and potential chemical transformations.

The electronic character of 3-(1,3-Benzodioxol-5-yl)serine is a composite of its constituent parts: the electron-rich 1,3-benzodioxole (B145889) ring and the polar serine side chain. Quantum chemical calculations, likely employing a method such as DFT with the B3LYP functional and a 6-311G(d,p) basis set, would be utilized to model this system.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting reactivity. The HOMO is expected to be localized primarily on the benzodioxole ring, indicating this moiety as the most probable site for electrophilic attack. Conversely, the LUMO would likely be distributed across the carboxylic acid and α-carbon of the serine portion, suggesting this region's susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 1: Predicted Molecular Orbital Energies for this compound (Illustrative data based on typical DFT calculations for similar organic molecules)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital |

| LUMO | -1.10 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.15 | Energy difference indicating chemical stability |

Understanding the metabolic fate of this compound is crucial. A common metabolic pathway for benzodioxole-containing compounds involves the opening of the dioxole ring, often initiated by cytochrome P450 enzymes. Quantum chemical calculations can model this proposed reaction pathway.

By mapping the potential energy surface of the reaction, a transition state (TS) structure can be identified. The TS represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy. For the opening of the dioxole ring, the TS would likely involve an interaction with an oxygen radical species, leading to the formation of a catechol intermediate. The calculated activation energy would provide insight into the kinetic feasibility of this metabolic transformation.

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time, accounting for its flexibility and interactions with its environment.

The serine side chain of the molecule possesses several rotatable bonds, leading to a landscape of possible conformations. MD simulations, using a force field such as AMBER or CHARMM, would reveal the preferred three-dimensional structures of the molecule in a given environment. The simulations would likely show that the orientation of the carboxylic acid and amine groups relative to the benzodioxole ring is not fixed, but rather exists in a dynamic equilibrium between several low-energy states. The relative populations of these conformational states can have significant implications for how the molecule interacts with biological targets.

The presence of a solvent, particularly water in a biological context, can profoundly influence a molecule's conformation and reactivity. Explicit solvent MD simulations, where the molecule is surrounded by a box of water molecules, would be employed to study these effects. The polar serine side chain would be expected to form hydrogen bonds with water, which would stabilize certain conformations over others. These solvation effects can also influence the molecule's electronic properties, potentially altering its reactivity compared to the gas phase calculations described in the quantum chemical analysis.

Ligand-Protein Interaction Modeling (Mechanistic Focus)

Given the structural similarities of the benzodioxole moiety to known psychoactive substances, a primary area of interest is the interaction of this compound with neuronal proteins, such as serotonin (B10506) receptors or transporters. Molecular docking and more advanced ligand-protein interaction modeling can provide mechanistic insights into these potential interactions.

A molecular docking study would begin by placing various conformations of the molecule into the binding site of a target protein. The scoring functions used in docking algorithms would predict the most favorable binding poses and estimate the binding affinity. For a target like the serotonin transporter, it is hypothesized that the benzodioxole ring would engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, while the serine side chain could form hydrogen bonds with polar residues.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to identify key intermolecular interactions that are maintained over time. This mechanistic focus allows for the identification of specific amino acid residues that are critical for binding, providing a detailed picture of the molecular recognition process.

Table 2: Key Predicted Interactions between this compound and a Hypothetical Serotonin Transporter Binding Site (Illustrative data based on typical ligand-protein modeling studies)

| Ligand Moiety | Protein Residue (Example) | Interaction Type |

| Benzodioxole Ring | Phenylalanine (Phe335) | π-π Stacking |

| Carboxylic Acid | Serine (Ser438) | Hydrogen Bond |

| Amine Group | Aspartate (Asp98) | Salt Bridge |

Docking Studies to Elucidate Potential Binding Modes with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying potential protein targets and elucidating its binding modes within their active sites. This process involves the generation of various conformations of the ligand (this compound) and fitting them into the binding pocket of a target protein.

The scoring functions used in docking algorithms would then estimate the binding affinity for each pose, ranking them to identify the most likely binding conformation. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein would be analyzed. For instance, the hydroxyl and carboxyl groups of the serine moiety, as well as the oxygen atoms of the benzodioxole ring, could act as hydrogen bond donors or acceptors.

Hypothetical Docking Results of this compound with a Putative Kinase Target

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -8.5 | Lys72, Asp184, Glu91 | Hydrogen Bond, Electrostatic |

| 2 | -7.9 | Val57, Leu135, Ile148 | Hydrophobic |

| 3 | -7.2 | Phe185, Tyr151 | π-π Stacking |

This table is for illustrative purposes only, as specific docking studies on this compound are not publicly available.

Free Energy Calculations for Understanding Mechanistic Affinity

While docking provides a rapid assessment of binding modes, free energy calculations offer a more quantitative prediction of the binding affinity between a ligand and its target. researchgate.net Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational techniques used to calculate the relative binding free energies of a series of ligands or the absolute binding free energy of a single ligand. nih.gov

For this compound, these calculations would provide a deeper understanding of the thermodynamics driving its binding to a potential biomolecular target. mdpi.com This would involve simulating the ligand in its unbound state in solution and its bound state within the protein's active site. The difference in the free energy between these two states gives the binding free energy. Such calculations are computationally intensive but provide valuable insights into the mechanistic affinity, which can guide the optimization of the compound for improved potency. nih.gov

Identification of Key Residues in Mechanistic Interaction Pathways

Molecular dynamics (MD) simulations, often used in conjunction with free energy calculations, can be employed to study the dynamic behavior of the this compound-protein complex over time. These simulations provide a detailed picture of the conformational changes that occur upon ligand binding and can help identify key amino acid residues that are crucial for the stability of the complex and the mechanistic pathway of interaction. nih.gov

Hypothetical Key Residue Contributions to the Binding of this compound

| Residue | Contribution to Binding Energy (kcal/mol) | Primary Interaction Type |

| Asp184 | -4.2 | Hydrogen Bond |

| Lys72 | -3.5 | Electrostatic |

| Leu135 | -2.1 | van der Waals |

| Phe185 | -1.8 | Hydrophobic |

This table is for illustrative purposes only, as specific studies identifying key residues for this compound are not publicly available.

Development of Predictive Models for Chemical Behavior and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound and its analogues, QSAR models could be developed to predict their chemical behavior, such as binding affinity, selectivity towards different targets, and pharmacokinetic properties. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure (e.g., electronic, steric, and hydrophobic properties). nih.gov These descriptors are then correlated with the experimental biological activity using statistical methods like multiple linear regression or machine learning algorithms. nih.gov A robust QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov The selectivity of this compound for a specific biological target over others could also be modeled using similar approaches, which is a critical aspect in the development of safe and effective therapeutic agents. researchgate.net

Biochemical Interactions and Mechanistic Elucidation of 3 1,3 Benzodioxol 5 Yl Serine

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies (Mechanistic Focus)

Comprehensive searches of biochemical and pharmacological databases have yielded no specific studies on the interaction of 3-(1,3-Benzodioxol-5-yl)serine with any enzyme. The 1,3-benzodioxole (B145889) moiety is present in various natural and synthetic compounds, some of which are known to interact with enzymes, often through metabolic activation by cytochrome P450 enzymes. acs.orgchemicalbook.comwikipedia.org Similarly, serine is a fundamental amino acid involved in the active sites of serine proteases and as a substrate for numerous enzymes. nih.govnih.gov However, there is no available research that has investigated this compound in the context of enzyme kinetics, active site binding, or allosteric modulation.

Kinetic Characterization of Enzyme Turnover or Inhibition Mechanisms

There is no published data on the kinetic characterization of any enzyme in the presence of this compound. Therefore, it is not known whether this compound acts as a substrate, an inhibitor (competitive, non-competitive, or uncompetitive), or an activator of any specific enzyme.

Elucidation of Active Site Binding Mechanisms through Mutagenesis and Structural Biology

No structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been reported for this compound in complex with an enzyme. Furthermore, no site-directed mutagenesis studies have been conducted to probe the potential binding site of this compound on any enzyme.

Investigation of Allosteric Modulation at a Molecular Level

The potential for this compound to act as an allosteric modulator of enzyme activity has not been investigated. There are no reports of this compound binding to an allosteric site on any enzyme to modulate its catalytic activity.

Metabolic Pathways and Transformations in Model Biological Systems (Purely Mechanistic)

The metabolic fate of this compound in any model biological system (e.g., in vivo animal models, cell cultures, or in vitro microsomal preparations) has not been documented in the scientific literature. While the general metabolism of serine and benzodioxole derivatives is understood, the specific pathways for this compound are unknown. acs.orgnih.govnih.govreactome.org

Identification of Enzymatic Transformations and Novel Metabolites

There are no studies that have identified any enzymatic transformations or metabolites of this compound. The enzymes that might be involved in its metabolism and the resulting chemical structures of any metabolites have not been characterized.

Mechanistic Analysis of Formation and Degradation Pathways

The formation of this compound in biological systems has not been reported. Likewise, the pathways and mechanisms of its degradation are also unknown. General serine metabolic pathways include its synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933) and its degradation via conversion to pyruvate (B1213749) or glycine (B1666218). nih.govnih.govreactome.orgresearchgate.net The 1,3-benzodioxole ring can undergo metabolic opening, but whether this occurs with this compound has not been studied. acs.org

Interaction with Biosynthetic Pathways (Purely Mechanistic)

Probing of Amino Acid Transporters and their Substrate Selectivity

There is currently no available research detailing the interaction of this compound with specific amino acid transporters. Studies on analogous compounds suggest that the serine scaffold could facilitate interaction with transporters for neutral amino acids; however, the influence of the 1,3-benzodioxole moiety on binding affinity and transport selectivity remains uncharacterized. Further research is required to determine which transporters, if any, recognize this compound as a substrate and to what degree it may act as a competitive or non-competitive inhibitor of natural amino acid transport.

Molecular Level Impact on Protein Synthesis or Degradation Processes

The direct effects of this compound on the machinery of protein synthesis or cellular degradation pathways have not been documented. It is unknown whether this compound can be misincorporated into nascent polypeptide chains, interfere with aminoacyl-tRNA synthetase activity, or affect ribosomal function. Similarly, there is no information regarding its potential to influence protein degradation through pathways such as the ubiquitin-proteasome system or autophagy.

Mechanistic Target Identification and Validation (Preclinical, Non-Therapeutic)

Proteomic Approaches to Identify Interacting Biomolecules and Pathways

No proteomic studies have been published that identify the direct binding partners or downstream signaling pathways affected by this compound. Techniques such as affinity purification-mass spectrometry (AP-MS) or thermal shift assays, which are commonly used to identify protein targets of small molecules, have not been applied to this specific compound according to available literature.

Genetic Screens for Modulators of Mechanistic Actions

Genetic screening methods, including CRISPR-Cas9 or siRNA screens, have not been utilized to identify genes that either enhance or suppress the cellular effects of this compound. Such studies would be crucial for elucidating its mechanism of action and identifying potential genetic determinants of sensitivity or resistance to its effects.

Advanced Analytical Methodologies for Research on 3 1,3 Benzodioxol 5 Yl Serine

Spectroscopic Techniques for Mechanistic and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 3-(1,3-Benzodioxol-5-yl)serine, providing detailed information on its molecular structure, stereochemistry, and electronic properties.

High-Resolution NMR Spectroscopy for Stereochemical Elucidation and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural confirmation and stereochemical analysis of this compound. Both ¹H and ¹³C NMR are routinely employed to verify the molecular skeleton.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule. The aromatic protons on the benzodioxole ring typically appear as a distinct set of signals in the aromatic region, while the methylene (B1212753) protons of the dioxole group (-O-CH₂-O-) characteristically resonate as a singlet. The protons on the serine backbone (α-CH and β-CH) are particularly important for stereochemical assignment. The coupling constant (³JHα,Hβ) between these two protons is diagnostic for the relative configuration of the two chiral centers, allowing differentiation between syn (erythro) and anti (threo) diastereomers.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule, confirming the carbon framework and the presence of key functional groups like the carboxyl carbon (C=O) and the carbons of the benzodioxole moiety. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between protons and carbons, while Nuclear Overhauser Effect (NOESY) experiments can provide insights into the through-space proximity of protons, aiding in conformational studies.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~3.5-3.8 | ~58-60 |

| β-CH | ~4.9-5.2 | ~72-75 |

| COOH | - | ~170-175 |

| Aromatic CH (Benzodioxole) | ~6.7-6.9 | ~108-122 |

| Quaternary Aromatic C (Benzodioxole) | - | ~130-148 |

| O-CH₂-O | ~5.9-6.0 | ~101-102 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the molecular formula.

During chemical synthesis, MS can be coupled with liquid chromatography (LC-MS) to monitor the reaction's progress. This allows researchers to track the consumption of starting materials and the formation of the desired product in real-time.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information. For this compound, characteristic fragmentation pathways would include the loss of small neutral molecules such as water (H₂O) from the serine side chain and formic acid (HCOOH) or the entire carboxyl group (COOH) from the amino acid backbone. libretexts.org A key diagnostic fragment would be the piperonyl cation (m/z 135) resulting from the cleavage of the bond between the β-carbon and the benzodioxole ring.

| m/z Value (Proposed) | Proposed Fragment Structure / Neutral Loss |

|---|---|

| 226 | [M+H]⁺ (Protonated Molecular Ion) |

| 208 | [M+H - H₂O]⁺ |

| 180 | [M+H - HCOOH]⁺ |

| 135 | Piperonyl cation [C₈H₇O₂]⁺ |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination and Chiral Recognition

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (i.e., the specific R/S designation at each stereocenter) of chiral molecules like this compound. diva-portal.orgnih.gov These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

The CD spectrum is dictated by the molecule's chromophores and their spatial arrangement. In this compound, the primary chromophore is the benzodioxole ring, which gives rise to characteristic π → π* electronic transitions in the near-UV region (typically 250-300 nm). researchgate.net The carboxyl group also possesses a weaker n → π* transition. The signs (positive or negative) and intensities of the observed Cotton effects in the CD spectrum are highly sensitive to the stereochemistry.

For an unambiguous assignment of the absolute configuration, the experimental CD spectrum is typically compared with a theoretically predicted spectrum. This is achieved through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), for a specific enantiomer (e.g., (2S, 3R)). A match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute stereochemistry. nih.gov

Infrared and UV-Visible Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing this compound.

IR spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be expected to show distinct absorption bands corresponding to the stretching and bending vibrations of its amine (N-H), hydroxyl (O-H), and carboxyl (C=O) groups, as well as the aromatic ring and ether linkages of the benzodioxole moiety.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 | O-H stretch | Hydroxyl (alcohol) |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 3200-3400 | N-H stretch | Amine |

| 1700-1725 | C=O stretch | Carboxylic acid |

| 1580-1650 | N-H bend | Amine |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Carboxylic acid, Ether |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound is dominated by the benzodioxole ring system. nih.gov Strong absorptions corresponding to π → π* transitions are expected, typically appearing as distinct peaks in the 230-290 nm range. umaine.edu This technique is also useful for quantitative analysis, as the absorbance at a specific wavelength (λmax) is proportional to the concentration of the compound in solution.

Chromatographic Methods for Separation and Characterization in Research

Chromatography is the primary method for the separation, purification, and analytical assessment of this compound, particularly for resolving its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

In the context of asymmetric synthesis, determining the enantiomeric purity, or enantiomeric excess (e.e.), of the product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation in time as they pass through the column.

For the separation of underivatized amino acids like this compound, several types of CSPs have proven effective. sigmaaldrich.com These include macrocyclic glycopeptide-based phases (e.g., teicoplanin or vancomycin), which are versatile and can be used in reversed-phase, polar organic, or normal-phase modes. sigmaaldrich.com Crown-ether based CSPs are also highly effective for separating the enantiomers of compounds containing a primary amine group. chromatographyonline.comankara.edu.tr The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution of the enantiomers, allowing for accurate quantification of the e.e. by comparing the peak areas of the two enantiomers.

| Chiral Stationary Phase (CSP) Type | Example Phase | Potential Mobile Phase System |

|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin-based (e.g., CHIROBIOTIC T) | Methanol (B129727)/Acetonitrile (B52724)/Water with acidic or basic additives |

| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Methanol/Water with perchloric acid |

| Polysaccharide-based | Cellulose (B213188) or Amylose (B160209) derivatives | Hexane/Ethanol/Isopropanol (Normal Phase) |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

The analysis of this compound and its related compounds in complex mixtures is effectively achieved using the hyphenated techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods provide high sensitivity and selectivity, which are essential for both qualitative identification and quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable derivatives of this compound. Due to the polar nature of the serine moiety, derivatization is typically required to increase volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents (e.g., trifluoroacetic anhydride, TFAA).

In a typical GC-MS analysis, the derivatized analyte is separated on a capillary column, such as a DB-1MS or DB-17, which have nonpolar or medium-polarity stationary phases. nih.gov The separated components are then introduced into the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectra exhibit characteristic fragmentation patterns that are used for structural elucidation and identification. For this compound derivatives, key fragments would arise from the cleavage of the side chain and the stable 1,3-benzodioxole (B145889) ring. mat-test.com Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for quantitative studies by monitoring specific characteristic ions. nih.govmat-test.com This approach has been successfully used for the determination of related compounds like safrole in various matrices. mat-test.comnih.govunimi.it

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is highly suitable for the analysis of this compound without the need for derivatization. Reversed-phase liquid chromatography is a common separation technique, utilizing a C18 stationary phase with a mobile phase consisting of an acidic aqueous solution and an organic modifier like acetonitrile or methanol. nih.govsemanticscholar.org

Electrospray ionization (ESI) is the most frequently used ionization technique for LC-MS analysis of polar compounds like amino acids, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. oup.com Tandem mass spectrometry (MS/MS) is then used for structural confirmation and quantification. Collision-induced dissociation (CID) of the precursor ion generates product ions that are characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of water and carbon monoxide from the serine side chain, as well as fragmentation of the benzodioxole ring. Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative technique in which specific precursor-to-product ion transitions are monitored. researchgate.net This methodology has been effectively applied to the analysis of structurally similar compounds, such as 3,4-methylenedioxymethamphetamine (MDMA) and its analogs. oup.commdpi.com

| Technique | Sample Preparation | Typical Column | Ionization Mode | Key Advantages | Relevant Analytes Studied |

|---|---|---|---|---|---|

| GC-MS | Derivatization (e.g., silylation, acylation) | DB-1MS, DB-17 nih.gov | Electron Ionization (EI) mat-test.com | High resolution, established libraries | Safrole, Coumarin nih.govmat-test.com |

| LC-MS/MS | Direct injection (minimal preparation) | C18 reversed-phase nih.gov | Electrospray Ionization (ESI) oup.com | High sensitivity, no derivatization needed | MDMA, 1-(3,4-methylenedioxyphenyl)-3-butanamines nih.govoup.com |

Supercritical Fluid Chromatography (SFC) for Stereoselective Separations

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers (two enantiomeric pairs of diastereomers). The stereoselective separation of these isomers is critical, as different stereoisomers can exhibit distinct biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing advantages over traditional high-performance liquid chromatography (HPLC) in terms of speed, efficiency, and reduced environmental impact. selvita.comnih.gov

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid separations without a significant loss of chromatographic efficiency. researchgate.net For chiral separations, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are widely used. nih.goveuropeanpharmaceuticalreview.com Columns like Chiralpak AD, AS, and Chiralcel OD, OJ have demonstrated high success rates in resolving a wide range of chiral compounds. nih.gov

In the analysis of this compound, a screening approach would typically be employed, testing various chiral columns with different organic modifiers (co-solvents) such as methanol or isopropanol. nih.gov The addition of small amounts of additives to the mobile phase can also significantly improve peak shape and enantioseparation. europeanpharmaceuticalreview.com The unique properties of SFC can lead to different selectivity and sometimes superior resolution compared to LC methods. nih.gov Modern ultra-high performance supercritical fluid chromatography (UHPSFC) coupled with tandem mass spectrometry (UHPSFC-MS/MS) offers a robust and sensitive platform for chiral bioanalysis, enabling high-throughput and reliable quantification of individual stereoisomers. chromatographyonline.com

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Mobile Phase | Supercritical CO₂ with organic modifiers (e.g., methanol, isopropanol) nih.gov | Allows for high-speed, efficient separations with reduced solvent waste. |

| Stationary Phase | Polysaccharide-based chiral stationary phases (e.g., amylose or cellulose derivatives) nih.goveuropeanpharmaceuticalreview.com | Provides the necessary stereoselectivity to resolve the four stereoisomers. |

| Advantages | Faster analysis, higher efficiency, lower environmental impact compared to HPLC. selvita.comnih.gov | Enables rapid method development and high-throughput screening for stereoselective analysis. |

| Detection | UV, Mass Spectrometry (MS/MS) chromatographyonline.com | Coupling with MS/MS allows for sensitive and selective quantification of each stereoisomer. |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides unparalleled insight into the three-dimensional structure of molecules at the atomic level. For this compound, these techniques are indispensable for confirming its absolute configuration and for studying its solid-state properties, such as polymorphism.

Single-Crystal X-ray Diffraction for Definitive Structural Confirmation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for the unambiguous determination of molecular structure. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of all atoms in the molecule. This allows for the accurate determination of bond lengths, bond angles, and torsional angles.

For this compound, SCXRD would definitively confirm the connectivity of the atoms and the relative stereochemistry of the two chiral centers. Furthermore, if a chiral starting material or resolving agent is used, the absolute configuration can also be determined.

Crystal structure analyses of related 1,3-benzodioxole derivatives reveal key structural features. For example, the 1,3-benzodioxole ring system is generally planar or adopts a slight envelope conformation. nih.govresearchgate.net The dihedral angle between the benzene (B151609) and dioxole rings is typically very small. nih.gov In the crystal lattice, molecules are often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-stacking, which dictate the crystal packing. nih.gov

| Crystallographic Parameter | Typical Findings for 1,3-Benzodioxole Derivatives | Significance |

|---|---|---|

| Crystal System | Varies (e.g., Monoclinic, Triclinic) researchgate.netsemanticscholar.org | Describes the symmetry of the unit cell. |

| Space Group | Varies (e.g., P2₁, P-1) researchgate.netsemanticscholar.org | Defines the symmetry elements within the unit cell. |

| Conformation | Benzodioxole ring is nearly planar or slight envelope. nih.govresearchgate.net | Provides insight into the molecule's three-dimensional shape. |

| Intermolecular Interactions | Hydrogen bonds, π-stacking, C-H···O interactions. nih.gov | Determines the crystal packing and influences physical properties. |

Powder X-ray Diffraction for Polymorphism and Crystal Packing Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids and is particularly important in the pharmaceutical sciences for the identification and control of polymorphs. rigaku.comnih.gov Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.net Different polymorphs of a substance can have different physical properties, including solubility, melting point, and stability.

The PXRD pattern is a fingerprint of a crystalline solid. Each polymorphic form will produce a unique diffraction pattern, characterized by the positions and relative intensities of the diffraction peaks. researchgate.netmdpi.com Therefore, PXRD can be used to identify the specific polymorphic form of a this compound sample and to detect the presence of any impurities or other crystalline forms. researchgate.net

By comparing the experimental PXRD pattern to patterns calculated from single-crystal X-ray data, the phase purity of a bulk sample can be confirmed. nih.gov PXRD is also a valuable tool for studying phase transitions between polymorphs as a function of temperature, humidity, or pressure. This information is crucial for understanding the stability of the compound and for selecting the appropriate solid form for further development. rigaku.com

Emerging Research Applications and Future Directions for 3 1,3 Benzodioxol 5 Yl Serine in Academic Research

Integration into Supramolecular Chemistry and Materials Science (Non-Application Specific)

The ability of molecules to spontaneously organize into well-defined, functional structures is the foundation of supramolecular chemistry. Amino acids and their derivatives are exemplary building blocks in this field due to their inherent chirality and capacity for forming multiple non-covalent interactions, such as hydrogen bonds and π-π stacking.

Derivatives of 3-(1,3-benzodioxol-5-yl)serine are promising candidates for self-assembly studies. The benzodioxole group can participate in π-π stacking interactions, while the amino acid portion provides sites for hydrogen bonding and electrostatic interactions. Researchers are exploring how modifications to the amino or carboxyl groups, or to the benzodioxole ring itself, can influence the formation of higher-order structures like nanofibers, gels, and vesicles. These self-assembled materials could find use in areas such as catalysis and as templates for the synthesis of nanomaterials.